molecular formula C19H14N4OS B12117740 2-(1,3-benzothiazol-2-yl)-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide

2-(1,3-benzothiazol-2-yl)-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide

Katalognummer: B12117740
Molekulargewicht: 346.4 g/mol
InChI-Schlüssel: YSPSRULGSHFVBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,3-benzothiazol-2-yl)-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzothiazole ring, a pyridine ring, and a carboxamide group, making it a molecule of interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Ring: Starting from o-aminothiophenol and a suitable aldehyde or ketone.

    Formation of the Pyridine Ring: Using a method such as the Hantzsch pyridine synthesis.

    Coupling Reactions: Connecting the benzothiazole and pyridine rings through a carboxamide linkage, often using reagents like carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Wissenschaftliche Forschungsanwendungen

2-(1,3-benzothiazol-2-yl)-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide could have applications in:

    Chemistry: As a ligand in coordination chemistry or as a building block in organic synthesis.

    Biology: Potential use as a fluorescent probe or in the study of enzyme interactions.

    Medicine: Investigated for its potential as a therapeutic agent, possibly in the treatment of diseases like cancer or neurodegenerative disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action would depend on the specific application. For instance:

    Biological Activity: It might interact with specific proteins or enzymes, inhibiting or activating their function.

    Chemical Reactions: It could act as a catalyst or intermediate, facilitating the transformation of other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(1,3-benzothiazol-2-yl)pyridine: Lacks the carboxamide group.

    N-(4-methylpyridin-2-yl)pyridine-3-carboxamide: Lacks the benzothiazole ring.

    2-(1,3-benzothiazol-2-yl)-N-phenylpyridine-3-carboxamide: Has a phenyl group instead of the 4-methylpyridin-2-yl group.

Uniqueness

The unique combination of the benzothiazole ring, pyridine ring, and carboxamide group in 2-(1,3-benzothiazol-2-yl)-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide may confer specific properties, such as enhanced binding affinity to certain biological targets or unique reactivity in chemical processes.

Eigenschaften

Molekularformel

C19H14N4OS

Molekulargewicht

346.4 g/mol

IUPAC-Name

2-(1,3-benzothiazol-2-yl)-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C19H14N4OS/c1-12-8-10-20-16(11-12)23-18(24)13-5-4-9-21-17(13)19-22-14-6-2-3-7-15(14)25-19/h2-11H,1H3,(H,20,23,24)

InChI-Schlüssel

YSPSRULGSHFVBC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.